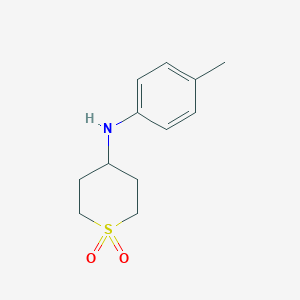
N-(4-methylphenyl)-1,1-dioxothian-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-1,1-dioxothian-4-amine, also known as MPTA, is a chemical compound that has been studied for its potential therapeutic applications. MPTA belongs to the family of dioxothiane derivatives, which have been found to exhibit various biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-1,1-dioxothian-4-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(4-methylphenyl)-1,1-dioxothian-4-amine has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. N-(4-methylphenyl)-1,1-dioxothian-4-amine has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-1,1-dioxothian-4-amine has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-methylphenyl)-1,1-dioxothian-4-amine inhibits the production of pro-inflammatory cytokines, induces apoptosis in cancer cells, and inhibits viral replication. In vivo studies have shown that N-(4-methylphenyl)-1,1-dioxothian-4-amine has anti-inflammatory and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-1,1-dioxothian-4-amine has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, N-(4-methylphenyl)-1,1-dioxothian-4-amine has some limitations, including its limited solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylphenyl)-1,1-dioxothian-4-amine. One direction is to further investigate its anti-inflammatory and anti-tumor activities, as well as its potential use as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore its anti-viral activities and its potential use as a therapeutic agent for viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-methylphenyl)-1,1-dioxothian-4-amine and to optimize its pharmacological properties.
Synthesemethoden
N-(4-methylphenyl)-1,1-dioxothian-4-amine can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with potassium thiocyanate to form 4-methylbenzenesulfonyl isothiocyanate. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide to form N-(4-methylphenyl)-1,1-dioxothian-4-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-1,1-dioxothian-4-amine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral activities. In particular, N-(4-methylphenyl)-1,1-dioxothian-4-amine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. N-(4-methylphenyl)-1,1-dioxothian-4-amine has also been shown to inhibit the replication of HIV-1 and HCV in vitro.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10-2-4-11(5-3-10)13-12-6-8-16(14,15)9-7-12/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSYZZPUJTEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1,1-dioxothian-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)

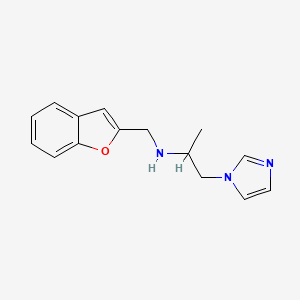

![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)
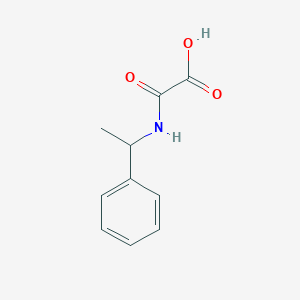

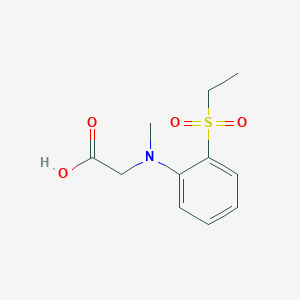
![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
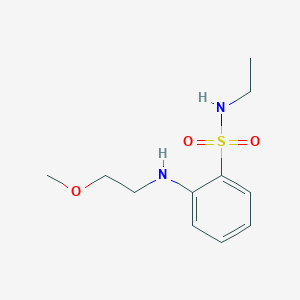
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)